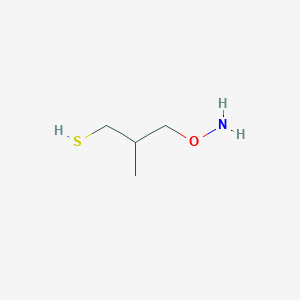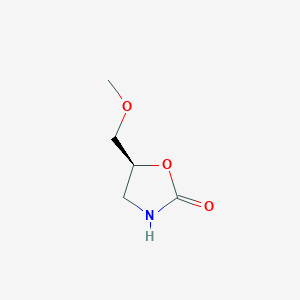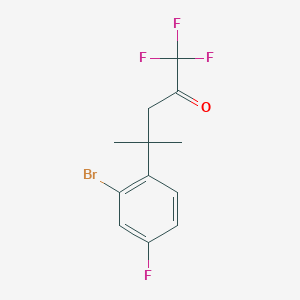
Trifluoromethyl(2-bromo-4-fluoro-beta,beta-dimethylphenethyl) ketone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Bromo-4-fluorophenyl)-1,1,1-trifluoro-4-methyl-2-pentanone is a chemical compound that belongs to the class of aryl ketones. This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a phenyl ring, making it a highly functionalized molecule. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-4-fluorophenyl)-1,1,1-trifluoro-4-methyl-2-pentanone typically involves the reaction of 2-bromo-4-fluorophenyl compounds with trifluoromethyl ketones. One common method includes the use of 2-bromo-4-fluorophenol as a starting material, which undergoes a series of reactions including halogenation and Friedel-Crafts acylation to introduce the trifluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently.
化学反応の分析
Types of Reactions
4-(2-Bromo-4-fluorophenyl)-1,1,1-trifluoro-4-methyl-2-pentanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
4-(2-Bromo-4-fluorophenyl)-1,1,1-trifluoro-4-methyl-2-pentanone is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and inhibition.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals
作用機序
The mechanism of action of 4-(2-Bromo-4-fluorophenyl)-1,1,1-trifluoro-4-methyl-2-pentanone involves its interaction with specific molecular targets. The presence of halogen atoms and the trifluoromethyl group can enhance its binding affinity to enzymes and receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-Bromo-4-fluorophenol: Shares the bromine and fluorine substituents but lacks the trifluoromethyl and ketone groups.
4-Bromo-2-fluorophenol: Similar structure but different positioning of the halogen atoms.
2-Bromo-4-fluorophenyl acetate: Contains an acetate group instead of the trifluoromethyl ketone.
Uniqueness
4-(2-Bromo-4-fluorophenyl)-1,1,1-trifluoro-4-methyl-2-pentanone is unique due to the combination of bromine, fluorine, and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
This detailed article provides a comprehensive overview of 4-(2-Bromo-4-fluorophenyl)-1,1,1-trifluoro-4-methyl-2-pentanone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C12H11BrF4O |
|---|---|
分子量 |
327.11 g/mol |
IUPAC名 |
4-(2-bromo-4-fluorophenyl)-1,1,1-trifluoro-4-methylpentan-2-one |
InChI |
InChI=1S/C12H11BrF4O/c1-11(2,6-10(18)12(15,16)17)8-4-3-7(14)5-9(8)13/h3-5H,6H2,1-2H3 |
InChIキー |
IUFUXVLYFGNUNW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC(=O)C(F)(F)F)C1=C(C=C(C=C1)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-1-(1H-Benzo[d]imidazol-2-yl)-2-methylpropan-1-amine dihydrochloride](/img/structure/B15201871.png)
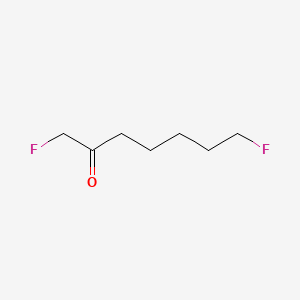
![trans-2-[(N,N-Dibenzylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol](/img/structure/B15201896.png)
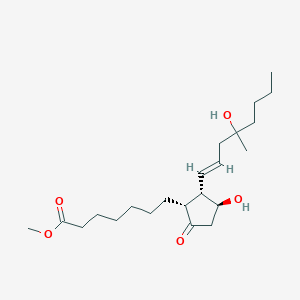
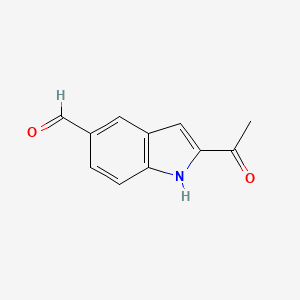
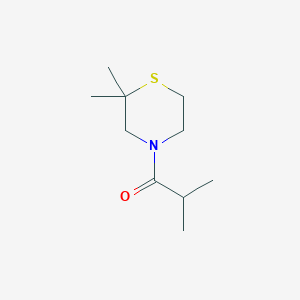
![1-(Benzo[b]thiophen-7-yl)ethan-1-ol](/img/structure/B15201926.png)
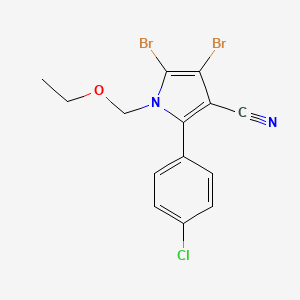

![3-[tert-Butoxycarbonyl(methyl)amino]thietane-3-carboxylic acid](/img/structure/B15201946.png)

![7-(benzyloxy)-3-bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B15201963.png)
